molecular formula C17H18ClN3O4S B4367080 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No. B4367080
M. Wt: 395.9 g/mol
InChI Key: YDDQGNCSMKAXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its binding to the active site of PKC. This binding results in the inhibition of PKC activity, which in turn leads to the modulation of various cellular processes. The exact mechanism of inhibition of PKC by this compound is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine have been studied extensively. It has been found to have potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments include its high potency and selectivity for PKC inhibition. It also has a well-defined mechanism of action, which makes it a valuable tool for studying PKC-related cellular processes. However, the limitations of using this compound in lab experiments include its cost and limited availability. Additionally, its potency and selectivity may also lead to off-target effects, which need to be carefully controlled.

Future Directions

There are several future directions for the use of 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in scientific research. One direction is to investigate its therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its effects on other cellular processes that are regulated by PKC. Additionally, the development of more potent and selective PKC inhibitors based on this compound is also an area of future research.
In conclusion, 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a valuable compound for scientific research due to its unique biochemical and physiological properties. Its synthesis method has been optimized to yield high purity and yield of the compound. Its mechanism of action involves its binding to the active site of PKC, resulting in the inhibition of PKC activity. It has been found to have potent anti-proliferative, pro-apoptotic, neuroprotective, and anti-inflammatory effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified.

Scientific Research Applications

1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC). PKC is an important enzyme involved in various cellular processes such as signal transduction, cell proliferation, and apoptosis. Inhibition of PKC has been found to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-4-1-3-14(11-15)13-19-7-9-20(10-8-19)26(24,25)17-6-2-5-16(12-17)21(22)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQGNCSMKAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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